

# DNL343 In Vivo Dosing Protocols for Mouse Models: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo administration of **DNL343**, a central nervous system (CNS) penetrant small molecule activator of the eukaryotic initiation factor 2B (eIF2B), in mouse models of neurodegeneration. **DNL343** is an investigational compound that works by inhibiting the Integrated Stress Response (ISR), a cellular pathway implicated in various neurodegenerative diseases.[1][2][3][4]

### **Mechanism of Action**

**DNL343** is designed to activate eIF2B, a key regulator of the ISR.[5] In conditions of cellular stress, the ISR is activated, leading to a reduction in protein synthesis and the formation of stress granules, which can contain pathological protein aggregates like TDP-43.[5][6] By activating eIF2B, **DNL343** aims to restore normal protein synthesis, dissolve stress granules, and ultimately enhance neuronal survival.[5][6]

Below is a diagram illustrating the signaling pathway of the Integrated Stress Response and the mechanism of action of **DNL343**.





Click to download full resolution via product page

**DNL343** Mechanism of Action in the Integrated Stress Response Pathway.



## **Quantitative Data Summary**

The following tables summarize the dosing parameters for **DNL343** in various mouse models based on preclinical studies.

Table 1: Acute Dosing in Wild-Type and Optic Nerve Crush (ONC) Model Mice

| Parameter               | Wild-Type Mice                                                                              | Optic Nerve Crush (ONC)<br>Model                        |
|-------------------------|---------------------------------------------------------------------------------------------|---------------------------------------------------------|
| Dose                    | 62.5 mg/kg[1][2][7]                                                                         | ≥3 mg/kg[1]                                             |
| Route of Administration | Oral Gavage[1][2][7]                                                                        | Oral Gavage[2]                                          |
| Frequency               | Single dose[1][2][7]                                                                        | Once daily[8]                                           |
| Duration                | N/A                                                                                         | 2 or 14 days post-injury[2]                             |
| Vehicle                 | Not specified                                                                               | Not specified                                           |
| Pharmacokinetic Readout | Unbound concentrations in brain similar to plasma, supporting high CNS penetrance.[1][2][7] | Dose-dependent normalization of the ISR pathway.[1]     |
| Pharmacodynamic Readout | N/A                                                                                         | Protection against Retinal Ganglion Cell (RGC) loss.[1] |

Table 2: Chronic Dosing in Wild-Type and eIF2B Loss-of-Function (LOF) Model Mice



| Parameter               | Wild-Type Mice                                                                            | elF2B Loss-of-Function<br>(LOF) Mutant                                                                                                                                                                                         |
|-------------------------|-------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Dose                    | 50, 150, or 500 mg/kg in chow[2][7]                                                       | 30-100 mg/kg in chow<br>(equivalent to 0.3, 1, 3, or 10<br>mg/kg oral gavage)[8]                                                                                                                                               |
| Route of Administration | In-food formulation[1][2][7]                                                              | In-food formulation[1][8]                                                                                                                                                                                                      |
| Frequency               | Continuous                                                                                | Continuous                                                                                                                                                                                                                     |
| Duration                | 37 days[2][7]                                                                             | Prophylactic: 13 weeks;<br>Therapeutic: 4 to 20 weeks[8]                                                                                                                                                                       |
| Vehicle                 | Standard mouse chow                                                                       | Standard mouse chow[1]                                                                                                                                                                                                         |
| Pharmacokinetic Readout | Dose-dependent increases in plasma and brain exposure; steady-state achieved by day 2.[7] | Stable and dose-dependent plasma exposure from weeks 2-12.[2]                                                                                                                                                                  |
| Pharmacodynamic Readout | N/A                                                                                       | Dose-dependent reduction of ISR transcript markers in the brain; prevention of motor dysfunction; reversal of plasma biomarkers of neuroinflammation and neurodegeneration; prevention of premature mortality.[1][2][3] [4][8] |

## **Experimental Protocols**

The following are detailed methodologies for key experiments involving **DNL343** administration in mouse models.

## Protocol 1: Acute Dosing via Oral Gavage in Wild-Type Mice for Pharmacokinetic Analysis

Objective: To assess the CNS penetration of DNL343 after a single oral dose.



#### Materials:

- DNL343
- Vehicle (e.g., 20% Captisol®)
- Wild-type mice (e.g., C57BL/6J)
- · Oral gavage needles
- Standard laboratory equipment for plasma and brain tissue collection

#### Procedure:

- Prepare a formulation of **DNL343** at the desired concentration in the selected vehicle.
- Administer a single dose of DNL343 at 62.5 mg/kg to wild-type mice via oral gavage.[1][2][7]
- At a predetermined time point post-dosing (e.g., 7 hours), euthanize the mice.[2][7]
- Collect blood via cardiac puncture into EDTA-coated tubes.
- Centrifuge the blood to separate plasma and store at -80°C until analysis.
- Perfuse the mice with ice-cold saline.
- Dissect the brain and snap-freeze in liquid nitrogen, then store at -80°C.
- Analyze the unbound concentrations of DNL343 in both plasma and brain tissue using an appropriate bioanalytical method (e.g., LC-MS/MS).

## Protocol 2: Chronic Dosing via In-Food Formulation in the eIF2B LOF Mouse Model

Objective: To evaluate the long-term efficacy of **DNL343** in a genetically defined mouse model of neurodegeneration.

#### Materials:



- DNL343
- · Powdered standard mouse chow
- eIF2B loss-of-function (LOF) mutant mice and wild-type littermates
- Metabolic cages (optional, for food intake monitoring)

#### Procedure:

- Prepare DNL343-formulated chow at concentrations of 30-100 mg/kg.[1] This can be achieved by mixing the appropriate amount of DNL343 with powdered chow and then repelleting.
- House 10- to 17-week-old eIF2B LOF mice and their wild-type littermates in groups balanced for age, sex, and body weight.[1]
- Provide the DNL343-formulated chow or base chow (vehicle control) ad libitum.
- Monitor food consumption and body weight weekly.[1]
- Collect plasma samples at baseline and then bi-weekly (e.g., 2 hours after the onset of the light period) to monitor **DNL343** exposure.[1]
- Conduct behavioral assessments (e.g., motor function tests) at regular intervals throughout the study.
- At the end of the study (e.g., 13 weeks for prophylactic studies), euthanize the mice and collect brain tissue and plasma for biomarker analysis (e.g., ISR transcript markers, neuroinflammation markers like GFAP).[1]

Below is a diagram outlining the experimental workflow for a chronic dosing study.





Click to download full resolution via product page

Experimental workflow for chronic **DNL343** dosing in mice.



## **Concluding Remarks**

The provided protocols and data offer a comprehensive guide for researchers planning in vivo studies with **DNL343** in mouse models. The high CNS penetrance and dose-dependent efficacy in relevant disease models underscore its potential as a therapeutic agent for neurodegenerative disorders characterized by ISR hyperactivation. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of **DNL343**'s therapeutic effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. DNL343 is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response | eLife [elifesciences.org]
- 2. DNL343 is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNL343 is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Denali Therapeutics Announces Topline Results for Regimen G [globenewswire.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. DNL343 is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response [elifesciences.org]
- To cite this document: BenchChem. [DNL343 In Vivo Dosing Protocols for Mouse Models: Application Notes]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12390914#dnl343-in-vivo-dosing-protocols-formouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com